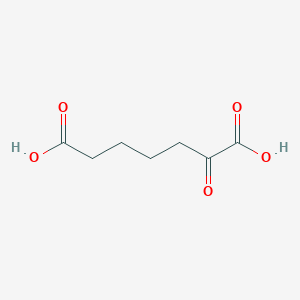

2-Oxoheptanedioic acid

Description

Properties

IUPAC Name |

2-oxoheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHUTWTLGRDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169053 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17126-90-8 | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17126-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017126908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxoheptanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxoheptanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXOHEPTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9WK7H3LKX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Pathway Design and Metabolic Engineering

The biosynthesis of 2-oxoheptanedioic acid leverages reversed β-oxidation pathways in genetically modified E. coli. By combining enzymes from Clostridium acetobutylicum and Euglena gracilis, researchers constructed a synthetic pathway converting acetyl-CoA and succinyl-CoA into adipic acid via 3-oxoadipyl-CoA and this compound intermediates. Critical enzymes include:

-

PaaJ (β-ketothiolase) : Catalyzes the condensation of acetyl-CoA and succinyl-CoA to form 3-oxoadipyl-CoA.

-

Hbd (3-hydroxybutyryl-CoA dehydrogenase) and Crt (crotonase) : Convert 3-oxoadipyl-CoA to 2,3-dehydroadipyl-CoA.

-

Ter (trans-enoyl-CoA reductase) : Reduces 2,3-dehydroadipyl-CoA to adipyl-CoA, which undergoes oxidative decarboxylation to yield this compound.

Table 1: Key Enzymes and Their Roles in this compound Biosynthesis

| Enzyme | Source Organism | Function | Optimal pH | Cofactor Requirement |

|---|---|---|---|---|

| PaaJ | Escherichia coli | Acetyl-CoA/succinyl-CoA condensation | 7.5–8.0 | None |

| Hbd | Clostridium acetobutylicum | 3-Oxoadipyl-CoA dehydrogenation | 6.8–7.2 | NADH |

| Ter | Euglena gracilis | 2,3-Dehydroadipyl-CoA reduction | 7.0–7.5 | NADPH |

Fermentation Optimization

Achieving high titers requires balancing precursor availability and enzyme expression:

-

Carbon Source Modulation : Glycerol outperforms glucose in reducing metabolic burden, increasing this compound yields by 18%.

-

Induction Conditions : IPTG concentrations below 0.1 mM prevent protein overexpression toxicity while maintaining pathway activity.

-

Cofactor Regeneration : NADH/NADPH recycling systems using formate dehydrogenase boost Ter activity by 2.3-fold.

Enzymatic Synthesis Using Engineered Oxidoreductases

Oxidoreductase-Catalyzed Reactions

The patent US8691960B2 details engineered (R)-2-hydroxyadipate dehydrogenases (HADHs) that interconvert 2-oxoadipate and (R)-2-hydroxyadipate. These enzymes exhibit promiscuity toward this compound, enabling its synthesis via ketone reduction or alcohol oxidation.

Reaction Mechanism:

-

Substrate Binding : this compound coordinates with active-site arginine residues (R114, R115, R124) through its carboxylate groups.

-

Hydride Transfer : NADH donates a hydride to the α-keto carbon, forming (R)-2-hydroxyheptanedioic acid.

-

Product Release : Protonation of the hydroxyl group by tyrosine-150 facilitates dissociation.

Enzyme Engineering for Enhanced Activity

Directed evolution of HADHs from Pseudomonas putida improved catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) toward this compound by 15-fold:

Table 2: Performance of Engineered HADH Variants

| Variant | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>m</sub> (mM) | Specific Activity (U/mg) |

|---|---|---|---|

| Wild-Type | 0.45 | 12.4 | 0.038 |

| V111A/Y150F | 6.82 | 8.9 | 0.517 |

Comparative Analysis of Preparation Methods

Yield and Scalability

Sustainability and Cost

-

Biosynthesis : Utilizes renewable carbon sources (e.g., glycerol) but requires costly antibiotic media.

-

Enzymatic Routes : Eliminates solvent waste but depends on expensive NADH regeneration systems.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoheptanedioic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxo acids or complete mineralization to carbon dioxide and water.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming hydroxy derivatives.

Substitution: The oxo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under basic conditions.

Major Products Formed:

Oxidation: Higher oxo acids, carbon dioxide, and water.

Reduction: Hydroxyheptanedioic acids.

Substitution: Aminoheptanedioic acids, alkoxyheptanedioic acids, and thioheptanedioic acids.

Scientific Research Applications

Biochemical Pathways and Enzymatic Reactions

2-Oxoheptanedioic acid serves as a substrate for specific dehydrogenase complexes, particularly the 2-oxoadipate dehydrogenase complex (OADHc). This complex plays a crucial role in the oxidative decarboxylation of 2-oxoadipate to form glutaryl-CoA, which is pivotal in the degradation of L-lysine. The enzymatic activity of OADHc demonstrates functional versatility, allowing it to utilize both natural and non-natural substrates such as 2-oxopimelic acid and 2-oxoadipate .

Enzyme Specificity and Efficiency

Research indicates that the enzyme E1a within the OADHc exhibits a preference for longer carbon chain substrates, including 2-oxoadipate (C6) and 2-oxopimelic acid (C7). The kinetic studies reveal that E1a is significantly more efficient in oxidizing these substrates compared to shorter chain counterparts . For example, E1a showed a catalytic efficiency that was markedly higher for 2-oxopimelic acid than for other substrates.

Disease Implications

The metabolism of 2-oxopimelic acid is linked to several genetic disorders. Variants in the DHTKD1 gene, which encodes the E1a component of the OADHc, have been implicated in conditions such as aminoadipic and oxoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE) . These genetic mutations can lead to disruptions in the metabolic pathways involving this compound, resulting in pathological accumulation of metabolites.

Case Studies

Several studies have documented cases where mutations in DHTKD1 correlate with metabolic dysfunctions:

- Case Study 1 : A patient with eosinophilic esophagitis exhibited elevated levels of 2-oxoadipate due to impaired function of the OADHc, highlighting the clinical significance of this metabolic pathway .

- Case Study 2 : Genetic analysis revealed a variant in DHTKD1 associated with AMOXAD, where patients showed abnormal accumulation of both aminoadipic and oxoadipic acids .

Potential Therapeutic Applications

The unique properties of this compound suggest potential therapeutic avenues. Its role as an alternative substrate for dehydrogenases opens up possibilities for designing inhibitors or modulators that could rectify metabolic imbalances caused by genetic mutations.

Inhibition Studies

Recent studies have explored inhibitors targeting DHTKD1 activity. For instance, adipoylphosphonic acid has been identified as a potent inhibitor that increases levels of aminoadipic acid in cellular models, suggesting a mechanism-based approach to modulate enzyme activity for therapeutic benefit .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-oxoheptanedioic acid involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is often a substrate for oxo acid dehydrogenases, which catalyze its oxidative decarboxylation to form various acyl-CoA derivatives. These reactions are crucial for energy production and metabolic regulation.

Comparison with Similar Compounds

Key Properties and Roles :

- Metabolism: Acts as a non-natural substrate for the human 2-oxoadipate dehydrogenase complex (OADHc) in the L-lysine degradation pathway, forming adipoyl-CoA .

- Biological Significance : Inhibits dihydrodipicolinate synthase in E. coli and Mycobacterium tuberculosis, critical for bacterial lysine biosynthesis .

- Synthesis: Generated via OH radical-mediated oxidation of pimelic acid, yielding chain-shortened products like 6-oxohexanoic acid .

- Transport : Transported across mitochondrial membranes via the 2-oxodicarboxylate carrier (ODC) in humans .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following α-keto dicarboxylic acids are compared based on chain length, molecular properties, and biological roles:

Biological Activity

2-Oxoheptanedioic acid, also known as 2-oxopimelic acid, is a seven-carbon dicarboxylic acid that plays a crucial role in various metabolic pathways, particularly in the degradation of lysine and other amino acids. This compound has garnered attention due to its involvement in human metabolism and its potential implications in metabolic disorders.

Chemical Structure and Properties

This compound has the molecular formula C7H10O5 and is characterized by two carboxylic acid groups and a ketone group. Its structural representation can be summarized as follows:

- Molecular Formula : C7H10O5

- IUPAC Name : this compound

- CAS Number : 110-15-6

Metabolic Pathways

This compound is primarily involved in the L-lysine degradation pathway. It is oxidized by the enzyme 2-oxoadipate dehydrogenase (E1a), which catalyzes its conversion to glutaryl-CoA and NADH. This enzymatic reaction is significant for energy production and metabolic regulation in human cells .

Enzymatic Activity

The enzymatic activity of E1a towards 2-oxopimelic acid has been studied extensively. Research indicates that E1a exhibits a preference for longer carbon chain substrates, demonstrating functional promiscuity by also oxidizing 2-oxoadipate and 2-oxoglutarate. The catalytic efficiency of E1a can be significantly affected by genetic mutations, such as the G729R variant, which shows a marked reduction in NADH production capability .

Case Study: Genetic Variants and Disease Association

A study explored the implications of DHTKD1 gene mutations, which encode the E1a enzyme, in metabolic disorders such as alpha-aminoadipic and alpha-ketoadipic aciduria (AMOXAD) and eosinophilic esophagitis (EoE). The research highlighted that individuals with specific mutations exhibited impaired mitochondrial function, linking these genetic alterations to disease pathogenesis .

Inhibition Studies

Pharmacological inhibition of E1a has been proposed as a therapeutic strategy for treating glutaric aciduria type 1 (GA1), a condition arising from mutations affecting the glutaryl-CoA dehydrogenase enzyme. Inhibition studies demonstrated that targeting E1a could potentially mitigate the accumulation of toxic metabolites associated with these disorders .

Biological Activity Summary Table

| Biological Activity | Description |

|---|---|

| Enzyme Involvement | Catalyzed by 2-oxoadipate dehydrogenase (E1a) |

| Metabolic Role | Key player in L-lysine degradation |

| Disease Associations | Linked to AMOXAD and EoE due to genetic mutations |

| Potential Therapeutics | Inhibition strategies for GA1 |

Q & A

Q. How do structural features of α-keto dicarboxylic acids influence dihydrodipicolinate synthase (DHDPS) inhibition?

- Methodological Answer : Compare analogs using structure-activity relationship (SAR) studies. For example, this compound (88% inhibition) has higher efficacy than 2-oxohexanedioic acid (40%) due to its longer aliphatic chain (C7 vs. C6) and optimal topological polar surface area (91.7 Å), which enhances enzyme active-site binding. Use molecular docking (e.g., AutoDock Vina) to model interactions with DHDPS residues .

Q. What thermodynamic parameters explain the kinetic behavior of this compound in OH radical-mediated oxidation?

- Methodological Answer : Calculate activation parameters using the Eyring equation:

For pimelic acid oxidation, reported values range from 70–85 kJ/mol. Use stopped-flow spectroscopy under controlled pH (3–9) and temperature (25–40°C) to measure rate constants and derive and .

Q. How can computational modeling predict transition states in DHDPS inhibition by this compound?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G* level to optimize geometries of enzyme-inhibitor complexes. Use QM/MM simulations to analyze transition-state stabilization, focusing on hydrogen-bonding interactions between the α-keto group and catalytic lysine residues (e.g., Lys161 in Mycobacterium tuberculosis DHDPS) .

Q. What strategies resolve contradictions in inhibition potency between this compound and its analogs?

- Methodological Answer : Perform competitive inhibition assays with varying substrate concentrations (e.g., pyruvate for DHDPS). Calculate values using Lineweaver-Burk plots. If discrepancies persist, evaluate analog stability via accelerated degradation studies (e.g., 40°C for 72 hours) to identify hydrolysis-prone derivatives .

Q. How does topological polar surface area (TPSA) affect molecular interactions of this compound?

- Methodological Answer : TPSA (91.7 Å) correlates with membrane permeability and solubility. Compare with non-oxidized analogs (e.g., heptanedioic acid, TPSA 74.6 Å) using parallel artificial membrane permeability assays (PAMPA). Higher TPSA reduces passive diffusion but enhances aqueous solubility for in vitro assays .

Q. What experimental controls are critical for studying this compound in metabolic pathways?

- Methodological Answer : Include negative controls (e.g., heat-inactivated enzymes) and substrate-only reactions. For cell-based studies, use CRISPR-Cas9 knockouts of target enzymes (e.g., DHDPS) to confirm specificity. Validate findings with isotopomer analysis (e.g., -glucose tracing) to track incorporation into downstream metabolites .

Q. How can researchers optimize reaction conditions for this compound synthesis via OH radical oxidation?

- Methodological Answer : Use pulse radiolysis to generate OH radicals in situ. Monitor pH (optimal range: 7–8) and dissolved oxygen levels, as O enhances radical chain reactions. Characterize products via GC-MS with derivatization (e.g., trimethylsilylation) to distinguish this compound from byproducts like 6-oxohexanoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.